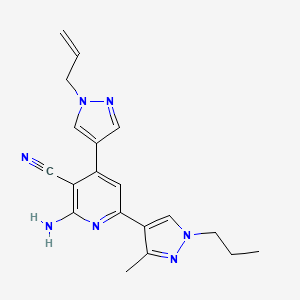![molecular formula C16H15ClN2O B5304427 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications as a cancer treatment. In
Mecanismo De Acción
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one works by binding to the tumor suppressor protein p53, which is mutated in many types of cancer. By binding to p53, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one can restore its function and induce apoptosis in cancer cells. 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells through the activation of p53-dependent pathways. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to have neuroprotective effects, possibly through its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one is its specificity for p53, which makes it a promising candidate for cancer treatment. However, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One area of interest is the development of more soluble derivatives of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one that can be administered in vivo. Another area of interest is the investigation of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to determine the safety and efficacy of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one in clinical trials.
Métodos De Síntesis
The synthesis of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves several steps, including the reaction of 4-methylacetophenone with ethyl acetoacetate to form 1-(4-methylphenyl)-2-buten-1-one. This intermediate is then reacted with 5-chloro-2-aminopyridine to form 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been studied for its potential therapeutic applications as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-3-5-13(6-4-11)15(20)9-12(2)19-16-8-7-14(17)10-18-16/h3-10H,1-2H3,(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJZFUSCZKRZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5304358.png)
![2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5304363.png)
![2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B5304365.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-pyridin-4-ylpiperidine-4-carboxamide](/img/structure/B5304381.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5304396.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![5-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5304412.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)

![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)